2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling through a thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile groups can yield primary amines .
Scientific Research Applications
2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- **2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(tert-butyl)acetamide
Uniqueness
2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C20H15N5OS2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15N5OS2/c1-12-5-2-3-6-15(12)24-17(26)11-28-20-14(10-22)18(16-7-4-8-27-16)13(9-21)19(23)25-20/h2-8H,11H2,1H3,(H2,23,25)(H,24,26) |
InChI Key |
YYUSEIHFDFJHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Origin of Product |
United States |
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